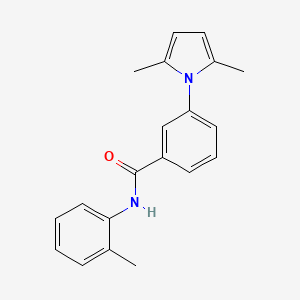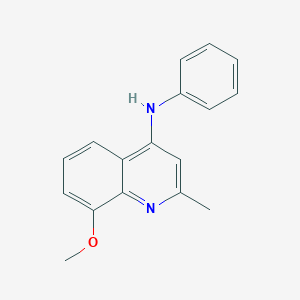![molecular formula C18H28N4O B5538288 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)
4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound under discussion is part of a class of compounds that have been explored for their various biological activities and potential applications in medicinal chemistry. The compound features a complex structure with an imidazolyl and isoxazolyl group attached to a piperidine backbone, indicative of its potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclocondensation, nucleophilic reactions, and deprotection steps, utilizing catalysts like SO4^2−/Y2O3 in solvents such as ethanol. These processes are designed to yield compounds with specific structural features and biological activities (Rajkumar et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically performed using techniques such as IR, GC-MS, and 1H-NMR, which help in characterizing the compound’s structure, including its molecular framework and functional groups. Such analysis aids in understanding the compound's chemical behavior and potential interaction with biological targets (Guo Qian-yi, 2011).
Chemical Reactions and Properties
Compounds of this class can undergo a variety of chemical reactions, including amino protection, nucleophilic reactions, and ring-opening reactions, leading to the formation of novel derivatives with potential biological activities. These reactions are crucial for modifying the compound’s chemical properties for specific applications (Khalafy et al., 2002).
Applications De Recherche Scientifique
NMDA Receptor Antagonism
One notable application of compounds related to 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine in scientific research is as potent antagonists of the NMDA receptor. For instance, a study found that a similar compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, serves as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This finding underscores the therapeutic potential of such compounds in neurological conditions, demonstrating their ability to modulate synaptic plasticity and protect against excitotoxicity, with implications for the treatment of Parkinson's disease and other neurodegenerative disorders (Wright et al., 1999).
Radiolabeling and Diagnostic Imaging
Another application is in the development of radiolabeled compounds for diagnostic imaging. Research involving mixed ligand fac-tricarbonyl complexes of technetium and rhenium, incorporating imidazole and benzyl isocyanide, highlights the potential of these compounds in medical imaging. These complexes have been used to label bioactive molecules, suggesting the role of similar imidazole derivatives in enhancing diagnostic imaging techniques, particularly in the tracer-level preparation of 99mTc compounds for potential use in identifying and tracking disease processes within the body (Mundwiler et al., 2004).
Histamine Receptor Modulation
Research into the synthesis and structure-activity relationships of N-aryl-piperidine derivatives, including compounds with a core structure similar to 4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine, has identified them as potent (partial) agonists for the human histamine H3 receptor. This work has important implications for the development of new treatments for disorders related to the central nervous system, indicating the utility of these compounds in exploring therapeutic avenues for conditions such as sleep disorders, obesity, and cognitive deficits (Ishikawa et al., 2010).
Propriétés
IUPAC Name |
5-[[4-(1-butylimidazol-2-yl)piperidin-1-yl]methyl]-3-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-3-5-9-22-12-8-19-18(22)15-6-10-21(11-7-15)14-17-13-16(4-2)20-23-17/h8,12-13,15H,3-7,9-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWURGUAEVQYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCN(CC2)CC3=CC(=NO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)
![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)